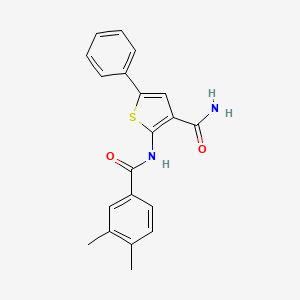

2-(3,4-Dimethylbenzamido)-5-phenylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(3,4-Dimethylbenzamido)-5-phenylthiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring are a phenyl group (a six-membered carbon ring), and a 3,4-dimethylbenzamido group, which is a benzene ring substituted with two methyl groups and an amide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. These properties are crucial for handling and storage of the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation of Nitrothiophenes

Research by Threadgill et al. (1991) involved synthesizing a series of nitrothiophene carboxamides, evaluating them as radiosensitizers and bioreductively activated cytotoxins. Although not directly related, this study highlights the interest in thiophene carboxamides' potential in medical applications, particularly in enhancing radiotherapy's efficacy or as targeted cancer therapies due to their selective cytotoxicity under hypoxic conditions. Such work might parallel investigations into "2-(3,4-Dimethylbenzamido)-5-phenylthiophene-3-carboxamide" for similar or related therapeutic applications (Threadgill et al., 1991).

Development of Rigid-Rod Polyamides and Polyimides

Spiliopoulos et al. (1998) discussed synthesizing rigid-rod polyamides and polyimides from related chemical structures, which were then characterized for various properties, including thermal stability and solubility. While "this compound" is not mentioned, the study's focus on developing materials with specific physical properties suggests potential applications in creating novel materials with desirable thermal and mechanical characteristics (Spiliopoulos et al., 1998).

Synthesis and Antiviral Activity of Thiazole C-nucleosides

Srivastava et al. (1977) explored the synthesis of thiazole C-nucleosides and their evaluation for antiviral activity. Although focusing on a different class of compounds, this research underscores the broader interest in developing novel therapeutics based on synthetic chemistry, potentially guiding the exploration of "this compound" in antiviral contexts (Srivastava et al., 1977).

Mitosis Inhibition by Benzamide Derivatives

Merlin et al. (1987) investigated N-(1,1-dimethylpropynyl) benzamide derivatives for their ability to inhibit mitosis in plant cells, demonstrating the impact of chemical modifications on biological activity. Insights from such studies could be relevant when considering the biological impacts of similar compounds, including "this compound," potentially in the context of agricultural chemicals or as a tool in biological research (Merlin et al., 1987).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(3,4-dimethylbenzoyl)amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-12-8-9-15(10-13(12)2)19(24)22-20-16(18(21)23)11-17(25-20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKNECHYBRFGQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2887745.png)

![1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one](/img/structure/B2887747.png)

![Tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2887753.png)

![2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2887757.png)

![N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2887759.png)

![Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one](/img/structure/B2887761.png)

![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2887764.png)

![N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2887765.png)

![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2887766.png)